molecular formula C11H12N4S B1415676 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol CAS No. 168640-47-9

7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol

Cat. No.: B1415676
CAS No.: 168640-47-9
M. Wt: 232.31 g/mol
InChI Key: PAKVPMNPRDMXSE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
7-(4-Methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS: 168640-47-9) is a bicyclic heterocyclic compound featuring an imidazo-triazole core fused with a dihydro ring system. The molecule includes a 4-methylphenyl substituent at position 7 and a thiol (-SH) group at position 2. Its molecular formula is C₁₁H₁₂N₄S, with a molecular weight of 232.31 g/mol and a purity of ≥95% . The compound is synthesized via tandem nucleophilic addition-electrophilic amination reactions, often starting from hydroxylamine-O-sulfonate precursors and aryl isothiocyanates .

Key Applications
The compound and its derivatives are primarily investigated for antibacterial activity, particularly against Staphylococcus aureus . Its methylthio derivative (3-methylthio analog) exhibits enhanced potency, with a minimal inhibitory concentration (MIC) of 31.7 µM, outperforming ampicillin in vitro .

Properties

IUPAC Name

7-(4-methylphenyl)-5,6-dihydro-2H-imidazo[2,1-c][1,2,4]triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-8-2-4-9(5-3-8)14-6-7-15-10(14)12-13-11(15)16/h2-5H,6-7H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKVPMNPRDMXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NNC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136591
Record name 2,5,6,7-Tetrahydro-7-(4-methylphenyl)-3H-imidazo[2,1-c]-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168640-47-9
Record name 2,5,6,7-Tetrahydro-7-(4-methylphenyl)-3H-imidazo[2,1-c]-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168640-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,6,7-Tetrahydro-7-(4-methylphenyl)-3H-imidazo[2,1-c]-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Proposed Synthetic Strategies

Given the structure of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c]triazole-3-thiol , potential synthetic strategies could involve:

  • Condensation Reactions : These are common in heterocyclic synthesis, where two or more molecules combine with the loss of a small molecule like water or alcohol.
  • Cyclization Reactions : These involve the formation of a ring from a linear precursor, often facilitated by catalysts or specific conditions.
  • Substitution Reactions : These can be used to introduce specific functional groups onto the heterocyclic scaffold.

Detailed Synthetic Approach

A detailed synthetic approach might involve the following steps:

Analytical Data

The structure of the synthesized compound would be confirmed using various analytical techniques such as:

Technique Expected Data
IR Spectroscopy Absorption bands corresponding to the thiol group and the heterocyclic rings.
1H-NMR Signals corresponding to the protons on the imidazole and triazole rings, as well as the methyl group on the phenyl ring.
13C-NMR Signals corresponding to the carbons in the heterocyclic rings and the phenyl ring.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound (232.31 g/mol).

Chemical Reactions Analysis

Types of Reactions

7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

Medicinal Chemistry

This compound has been extensively studied for its potential as:

  • Antimicrobial Agent : Exhibiting activity against various bacterial strains.
  • Antifungal Agent : Showing efficacy in inhibiting fungal growth.
  • Anticancer Properties : Investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Biochemical Interactions

7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol interacts with several enzymes and proteins:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, altering cellular biochemical equilibria.
  • Cell Signaling Modulation : The compound can influence cell signaling pathways and gene expression by modulating transcription factors.

Pharmaceutical Development

The compound is being explored for drug development due to its bioactive properties. Its ability to form covalent bonds with cysteine residues in proteins allows it to act as a potential lead compound for new therapeutic agents.

Materials Science

In addition to its biological applications, this compound is also investigated in materials science for:

  • Electronic Properties : Potential use in the development of new materials with unique electronic characteristics.
  • Optical Properties : Research into applications in photonic devices.

Antimicrobial Activity

A study demonstrated that derivatives of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial enzyme systems critical for cell wall synthesis.

Anticancer Research

Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in human cancer cell lines. The study found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to programmed cell death.

Enzyme Inhibition Studies

Another investigation focused on the inhibitory effects of this compound on specific metabolic enzymes. The results indicated that it could significantly lower the activity of key enzymes involved in glycolysis and fatty acid metabolism.

Unique Features

What distinguishes 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol from similar compounds is its specific structural configuration that imparts unique chemical reactivity and biological properties.

Mechanism of Action

The mechanism of action of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related imidazo-triazole derivatives and their properties:

Compound Name / CAS Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound (168640-47-9) 7-(4-methylphenyl), 3-thiol 232.31 Antibacterial (S. aureus, MIC 31.7 µM)
7-(4-Methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio) derivative (921859-95-2) 7-(4-methoxyphenyl), 3-(naphthylmethylthio) 388.50 Not explicitly reported; structural analogue for solubility studies
Methyl 4-(2-((7-(4-methoxyphenyl)-...triazol-3-yl)thio)acetamido)benzoate (921579-77-3) 7-(4-methoxyphenyl), 3-(acetamido-thio) 439.50 Potential prodrug design (ester linkage)
7-(3-Chlorophenyl)-3-thiol derivative 7-(3-chlorophenyl), 3-thiol ~247.75 (estimated) Antifungal (A. niger, Fusarium oxysporum)
3-Methylthio derivative (Compound 48) 7-(4-methylphenyl), 3-methylthio 246.35 Antibacterial (S. aureus, MIC 31.7 µM)

Structure-Activity Relationships (SAR)

  • Position 3 Modifications :
    • The thiol (-SH) group is essential for initial activity; alkylation to methylthio (-SMe) enhances antibacterial potency by improving stability and membrane permeability .
    • Bulkier substituents (e.g., naphthylmethylthio in CAS 921859-95-2) may reduce activity due to steric hindrance but improve solubility .
  • Position 7 Aryl Groups :
    • 4-Methylphenyl optimizes lipophilicity for bacterial membrane interaction, while 4-methoxyphenyl (e.g., CAS 921859-95-2) introduces electron-donating effects that may alter target binding .
    • Halogenated aryl groups (e.g., 3-chlorophenyl) shift activity toward fungi, possibly via altered target enzyme interactions .

Biological Activity

7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

  • IUPAC Name : 7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
  • Molecular Formula : C₁₁H₁₂N₄S
  • CAS Number : 168640-47-9
  • Molecular Weight : 232.31 g/mol

Synthesis

The synthesis of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized via multi-step processes involving imidazole derivatives and thiol groups.

Biological Activity Overview

The biological activities of this compound are primarily linked to its structural features that facilitate interactions with various biological targets. The presence of the triazole ring system enhances its pharmacological profile.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound has been evaluated against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colorectal cancer). Results show promising antiproliferative activity.
Cell LineIC50 (µM)Reference
MCF-715.5
HT-2912.3

The mechanism through which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of Enzyme Activity : The triazole structure allows for interaction with enzymes involved in cancer signaling pathways (e.g., MEK1 and ERK2), potentially leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives similar to 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol:

  • Study on Antiproliferative Effects :
    • A series of S-substituted triazoles were synthesized and evaluated for their antiproliferative activity against colorectal cancer cell lines. Among them, compounds with similar scaffolds showed significant cytotoxicity and induced cell cycle arrest in sub-G0/G1 phases .
  • Interaction with Tubulin :
    • Molecular docking studies revealed that certain triazole derivatives interact strongly with the ATP-binding site of tubulin. This interaction is critical for disrupting microtubule dynamics in cancer cells .
  • Enzyme Inhibition Studies :
    • Triazole derivatives have shown inhibitory effects on various enzymes such as aromatase and carbonic anhydrase. These interactions suggest potential applications in treating hormone-dependent cancers and other conditions influenced by enzyme activity .

Q & A

Q. Advanced Research Focus

  • Activity profile : MIC = 31.7 mM against S. aureus ATCC 25923, outperforming ampicillin but showing equivalence to chloramphenicol .
  • Proposed mechanism : The thiol group may disrupt bacterial membrane integrity or inhibit enzymes via sulfur-metal coordination. However, explicit mechanistic data are lacking, necessitating:
    • Molecular docking : To identify potential targets (e.g., penicillin-binding proteins).
    • Resistance studies : Compare mutation rates in S. aureus exposed to the compound vs. β-lactams .

How can researchers address discrepancies in biological activity data across structurally analogous compounds?

Advanced Research Focus
Contradictions in MIC values or selectivity often arise from:

  • Substituent effects : The 4-methylphenyl group enhances lipophilicity, improving membrane penetration vs. electron-withdrawing substituents .
  • Assay variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) to minimize inter-lab differences.
  • Metabolic stability : Evaluate compound degradation in vitro (e.g., liver microsomes) to correlate observed activity with stability .

What strategies enable regioselective alkylation of the triazole-thiol scaffold to avoid byproducts?

Q. Advanced Research Focus

  • Base selection : Triethylamine (Et₃N) in DMF suppresses polysubstitution by deprotonating the thiol selectively .
  • Temperature control : Reactions at 40°C favor N-alkylation over S-alkylation, as seen in analogous systems .
  • Protecting groups : Temporarily block reactive sites (e.g., using trityl chloride) before functionalizing the triazole core .

How does the electronic nature of aryl substituents influence the compound’s bioactivity and stability?

Q. Advanced Research Focus

  • Electron-donating groups (e.g., 4-methylphenyl): Enhance stability and activity by increasing lipophilicity and reducing metabolic oxidation .
  • Electron-withdrawing groups (e.g., nitro): May improve target binding but reduce bioavailability due to higher polarity.
  • SAR studies : Systematically modify substituents and correlate with:
    • LogP values (measured via HPLC).
    • Enzyme inhibition assays (e.g., against bacterial dihydrofolate reductase) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Reactant of Route 2
7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol

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